cis-1-Boc-4-méthylamino-3-hydroxypipéridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

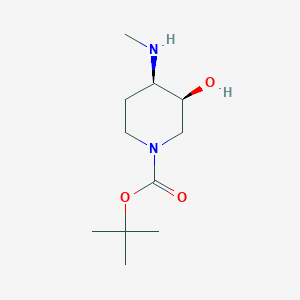

cis-1-Boc-4-methylamino-3-hydroxypiperidine: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Applications De Recherche Scientifique

Chemistry: cis-1-Boc-4-methylamino-3-hydroxypiperidine is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives and their interactions with biological targets .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a building block for the synthesis of drugs targeting neurological and psychiatric disorders .

Industry: In the industrial sector, cis-1-Boc-4-methylamino-3-hydroxypiperidine is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions .

Industrial Production Methods: Industrial production methods for cis-1-Boc-4-methylamino-3-hydroxypiperidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxyl group in cis-1-Boc-4-methylamino-3-hydroxypiperidine can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

- Oxidation products include ketones and aldehydes.

- Reduction products include free amines.

- Substitution reactions yield various substituted piperidine derivatives .

Mécanisme D'action

The mechanism of action of cis-1-Boc-4-methylamino-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then interact with biological targets or participate in further chemical reactions.

Comparaison Avec Des Composés Similaires

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine: Similar in structure but with an aminomethyl group instead of a methylamino group.

trans-1-Boc-4-methylamino-3-hydroxypiperidine: The trans isomer of the compound, differing in the spatial arrangement of the substituents.

Uniqueness: cis-1-Boc-4-methylamino-3-hydroxypiperidine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs .

Activité Biologique

Cis-1-Boc-4-methylamino-3-hydroxypiperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a methyl amino substituent, and a hydroxyl group, which contribute to its pharmacological properties. The exploration of its biological activity is critical in understanding its potential therapeutic applications.

1. Receptor Interactions

Research indicates that compounds within the piperidine class, including cis-1-Boc-4-methylamino-3-hydroxypiperidine, exhibit significant interactions with various neurotransmitter receptors. Notably, studies have shown that derivatives of piperidine can act as antagonists at muscarinic acetylcholine receptors and agonists at β2 adrenergic receptors . These interactions suggest potential applications in treating conditions such as asthma and other respiratory disorders.

2. Anticholinesterase Activity

A study focused on the anticholinesterase effects of piperidine derivatives demonstrated that certain compounds exhibited notable inhibition of the enzyme acetylcholinesterase (AChE). This activity is crucial for developing treatments for Alzheimer's disease and other cognitive disorders. The synthesized derivatives were evaluated using Ellman's method, revealing promising inhibitory effects .

3. Antiviral Properties

Piperidine derivatives are also being investigated for their antiviral properties. Some studies have reported that modifications in the piperidine structure can enhance antiviral activity against various viruses, including influenza and HIV . The specific effects of cis-1-Boc-4-methylamino-3-hydroxypiperidine in this context require further exploration.

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A study conducted on various substituted piperidines highlighted the importance of functional groups in modulating biological activity. The SAR analysis revealed that the position and nature of substituents significantly affect binding affinity to monoamine transporters such as DAT (dopamine transporter), SERT (serotonin transporter), and NET (norepinephrine transporter) . This finding underscores the potential of cis-1-Boc-4-methylamino-3-hydroxypiperidine as a lead compound for further development.

Case Study 2: Anticancer Activity

In another investigation, piperidine derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines, including HeLa and A549 cells. The results indicated that some derivatives exhibited significant antiproliferative effects, suggesting a potential role for cis-1-Boc-4-methylamino-3-hydroxypiperidine in cancer therapy .

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

933477-84-0 |

|---|---|

Formule moléculaire |

C11H22N2O3 |

Poids moléculaire |

230.30 g/mol |

Nom IUPAC |

tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |

Clé InChI |

VSTNDELWOIWDMK-RKDXNWHRSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC |

SMILES isomérique |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)NC |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.